molecular formula C16H15N5O2S2 B11260686 2-((6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

2-((6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B11260686
M. Wt: 373.5 g/mol
InChI Key: ISCBVZIRNOQMOD-UHFFFAOYSA-N
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Description

2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydropyrimidine ring, a thiazole ring, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C16H15N5O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H15N5O2S2/c1-10-8-24-15(18-10)19-14(23)9-25-16-20-13(22)7-12(17)21(16)11-5-3-2-4-6-11/h2-8H,9,17H2,1H3,(H,18,19,23)

InChI Key

ISCBVZIRNOQMOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidine core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidine is then subjected to further functionalization to introduce the thiazole and acetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods would be critical to ensure the compound’s purity and consistency on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It may be used in the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE: shares similarities with other dihydropyrimidine derivatives, such as:

Uniqueness

What sets 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

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